molecular formula C13H18F2 B1390561 1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene CAS No. 1186195-23-2

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene

Cat. No.: B1390561
CAS No.: 1186195-23-2
M. Wt: 212.28 g/mol
InChI Key: SKKXBLJNRGRDOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene is an organic compound that belongs to the class of difluoroethylated aromatics. . The presence of the difluoroethyl group imparts distinct steric and electronic characteristics, making this compound valuable for various scientific and industrial applications.

Preparation Methods

One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride as a reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.

Chemical Reactions Analysis

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the difluoroethyl group or other parts of the molecule.

    Substitution: The aromatic ring can undergo substitution reactions, where different substituents replace the existing groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Scientific Research Applications

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene involves its interaction with molecular targets and pathways within biological systems. The difluoroethyl group can influence the compound’s binding affinity and activity at specific sites, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene can be compared with other difluoroethylated aromatics, such as:

Properties

IUPAC Name

1-(1,1-difluoroethyl)-4-pentylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2/c1-3-4-5-6-11-7-9-12(10-8-11)13(2,14)15/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKXBLJNRGRDOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=C(C=C1)C(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene
Reactant of Route 2
Reactant of Route 2
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene
Reactant of Route 3
Reactant of Route 3
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene
Reactant of Route 4
Reactant of Route 4
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene
Reactant of Route 5
Reactant of Route 5
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene
Reactant of Route 6
Reactant of Route 6
1-(1,1-Difluoro-ethyl)-4-n-pentyl-benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.